Maltodextrin - 9050-36-6

Maltodextrin

Catalog Number: EVT-1488296
CAS Number: 9050-36-6
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maltodextrin is a complex carbohydrate composed of D-glucose units linked primarily by α-1,4-glycosidic bonds [, ]. It is produced through the partial hydrolysis of starch, typically from sources like corn, rice, potato, or tapioca [, ]. Classified as a polysaccharide, it exhibits a dextrose equivalent (DE) value ranging from 3 to 20, reflecting the extent of starch hydrolysis [, , ]. A higher DE value indicates a greater degree of hydrolysis, resulting in shorter glucose chains and increased sweetness [, , ].

  • Food Additive: Maltodextrin serves as a versatile food additive, functioning as a thickener, filler, bulking agent, and stabilizer [, , , , , , ]. It enhances the texture, mouthfeel, and shelf life of various food products [, , , , , , ].
  • Encapsulation Agent: Its ability to form a protective matrix around sensitive ingredients makes it an effective encapsulation agent [, , , , , , ]. This protects the encapsulated material from degradation, oxidation, and other environmental factors, thereby preserving its quality and functionality [, , , , , , ].
  • Prebiotic: Recent research explores the prebiotic potential of maltodextrin, suggesting its ability to promote the growth of beneficial gut bacteria []. This is particularly significant in the context of developing functional foods that enhance digestive health.
Future Directions
  • Enhancing Nutritional Value: Exploring methods to modify maltodextrin's structure to improve its nutritional value, such as increasing its fiber content or developing slow-digesting variants [, , ].
  • Expanding Prebiotic Applications: Further investigating the prebiotic potential of maltodextrin and its impact on gut health, potentially leading to the development of functional foods that promote a healthy microbiome [].

Maltose

  • Compound Description: Maltose, a disaccharide composed of two glucose units linked by an α(1→4) bond, is a product of starch hydrolysis and serves as a key substrate for maltose phosphorylase (MalP). [, , ]
  • Relevance: Maltose is a direct product of maltodextrin hydrolysis by enzymes like α-amylase, establishing a clear structural relationship with maltodextrin. [] The research highlights that maltose is further metabolized by MalP, showcasing the interconnected metabolic pathways of maltose and maltodextrin. [, , ]

Maltotriose

  • Compound Description: Maltotriose, a trisaccharide consisting of three glucose units linked by α(1→4) bonds, acts as an inducer of the maltose regulon in Escherichia coli, activating the MalT protein, which regulates maltose and maltodextrin metabolism. []
  • Relevance: Similar to maltose, maltotriose shares a structural resemblance with maltodextrin due to its composition of α(1→4) linked glucose units, further strengthening the connection between these compounds. [] Notably, maltotriose plays a regulatory role in maltodextrin utilization, emphasizing their interconnectedness. []

Maltotetraose

  • Compound Description: Maltotetraose, a tetrasaccharide composed of four α(1→4) linked glucose units, is utilized as a substrate by the Thermus thermophilus HB27 maltose/trehalose ABC transporter but is not recognized by the MalE1 binding protein. []
  • Relevance: This compound, structurally similar to maltodextrin, provides insight into the substrate specificity of different maltodextrin transport systems. []

Maltodextrins (Reduced and Oxidized)

  • Compound Description: Reduced and oxidized maltodextrins are chemically modified forms of maltodextrins. While they exhibit high binding affinity to maltose-binding protein (MBP), these modified forms are not transported into the cytoplasm, unlike unmodified maltodextrins. [, ]
  • Relevance: These compounds elucidate the importance of specific structural features in maltodextrin for recognition and transport by MBP, emphasizing the structure-function relationship in maltodextrin transport. [, ]

β-Cyclodextrin

  • Compound Description: β-Cyclodextrin, a cyclic oligosaccharide composed of seven α(1→4) linked glucose units, is a product of the enzymatic conversion of maltodextrins by cyclodextrin glycosyltransferase (CGTase). []
  • Relevance: The production of β-cyclodextrin from maltodextrins demonstrates the enzymatic modification potential of maltodextrin, highlighting its versatility as a substrate for various enzymatic reactions. []

Lactose

  • Compound Description: Lactose, a disaccharide composed of glucose and galactose units, is commonly used as a carbohydrate source in infant formula. Research suggests that preterm infants exhibit higher digestive capacity for lactose compared to maltodextrin. []
  • Relevance: Although structurally different from maltodextrin, lactose serves as a comparative carbohydrate source in studies exploring the digestive tolerance and potential risks associated with maltodextrin consumption in preterm infants. []

Glucose

  • Compound Description: Glucose, a monosaccharide, is a fundamental unit of maltodextrin and a key product of its hydrolysis. [, ] It plays a crucial role in cellular metabolism and regulates maltodextrin phosphorylase synthesis. []
  • Relevance: As the basic building block of maltodextrin, glucose highlights the breakdown product of maltodextrin and its role as an energy source within biological systems. [, ]

Sucrose

  • Compound Description: Sucrose, a disaccharide composed of glucose and fructose, is recognized by the Thermus thermophilus HB27 maltose/trehalose ABC transporter, albeit with lower affinity compared to maltose and trehalose. []
  • Relevance: Although structurally different from maltodextrin, sucrose provides insights into the substrate range of certain maltodextrin transport systems. []

Trehalose

  • Compound Description: Trehalose, a disaccharide composed of two glucose units linked by an α,α-(1→1) bond, is recognized and transported by the Thermus thermophilus HB27 maltose/trehalose ABC transporter. []
  • Relevance: While structurally distinct from maltodextrin, the recognition of trehalose by the same transporter highlights the potential for overlapping substrate specificity in certain maltodextrin transport systems. []

Palatinose

  • Compound Description: Palatinose, an isomer of sucrose, is recognized and transported by the Thermus thermophilus HB27 maltose/trehalose ABC transporter, suggesting a broader substrate range for this transporter. []
  • Relevance: Although structurally distinct from maltodextrin, palatinose provides further evidence for the promiscuity of certain maltodextrin transport systems. []
  • Compound Description: α-Glucans encompass a diverse group of polysaccharides composed of glucose units linked by α-glycosidic bonds. Examples include glycogen, soluble starch, β-limit dextrin, and amylopectin, all of which can be hydrolyzed by acid α-glucosidase, an enzyme also active on maltose and maltodextrins. []
  • Relevance: The hydrolysis of α-glucans by acid α-glucosidase, an enzyme known to act on maltodextrin, emphasizes the potential for shared enzymatic pathways in the breakdown of these related carbohydrates. []

6-Gingerol

  • Compound Description: 6-Gingerol, a bioactive compound found in ginger, is better preserved in dried ginger when maltodextrin is used as a drying agent. []
  • Relevance: While not directly structurally related to maltodextrin, 6-gingerol highlights maltodextrin's application as a protectant during food processing, preserving bioactive compounds like 6-gingerol. []
  • Compound Description: Anthocyanins comprise a group of water-soluble pigments responsible for the red, purple, and blue hues in many fruits and vegetables. Research shows that maltodextrin enhances the stability of anthocyanins during the storage of dried fruit foams. [, ]
  • Relevance: Although not structurally related to maltodextrin, anthocyanins demonstrate maltodextrin's use as a stabilizing agent in food applications, preserving the color and quality of products containing these pigments. [, ]
Source and Classification

Maltodextrin is classified as a carbohydrate and falls under the category of oligosaccharides. It is produced by the enzymatic hydrolysis of starch using enzymes such as alpha-amylase and glucoamylase. The classification can also be based on its DE value:

  • Low DE (3-10): Less sweet, used for bulking.
  • Medium DE (10-15): Moderate sweetness, used in various food applications.
  • High DE (15-20): Sweeter, often used in beverages and snacks.
Synthesis Analysis

Methods and Technical Details

The synthesis of maltodextrin involves several key steps:

  1. Starch Slurry Preparation: Starch is mixed with water to create a slurry, typically containing less than 50% dry substance.
  2. Liquefaction: The slurry is treated with heat and alpha-amylase to break down the starch into shorter chains known as dextrins. The temperature and pH are carefully controlled during this process to optimize enzyme activity.
  3. Saccharification: This step involves further hydrolysis using glucoamylase to convert dextrins into maltodextrins.
  4. Refinement: The resulting maltodextrin solution may undergo filtration, centrifugation, and other refining methods to remove impurities before being concentrated or spray-dried into powder form .
Molecular Structure Analysis

Maltodextrin consists of glucose units linked by glycosidic bonds. Its molecular structure can be represented as a linear chain of glucose molecules connected primarily by alpha-1,4-glycosidic bonds, with occasional branching points at alpha-1,6-glycosidic bonds. The average degree of polymerization varies depending on the source and processing conditions.

Data

  • Molecular Formula: CnH2nOnC_nH_{2n}O_n (where nn varies based on the degree of polymerization)
  • Dextrose Equivalent: Typically between 3 and 20 .
Chemical Reactions Analysis

Maltodextrin can undergo various chemical reactions including:

  1. Hydrolysis: Further hydrolysis can convert maltodextrin into simpler sugars like glucose.
  2. Oxidation: Maltodextrin can be oxidized to form oxidized maltodextrins with increased carboxyl group content using catalysts such as copper sulfate in the presence of hydrogen peroxide .
  3. Fermentation: It can serve as a substrate for fermentation processes in microbial metabolism .

Technical Details

The oxidation process involves controlling parameters such as temperature, pH, and concentration of reactants to achieve desired properties in the oxidized product.

Mechanism of Action

Maltodextrin acts primarily as a carbohydrate source in biological systems. In humans, it is rapidly digested and absorbed due to its short-chain structure, providing quick energy. In microbial metabolism, maltodextrins are utilized by various bacteria through specific transport systems that facilitate their uptake and subsequent enzymatic breakdown.

Data

In studies involving Escherichia coli, maltodextrins were shown to be metabolized effectively, indicating their utility in both laboratory and industrial applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Solubility: Highly soluble in water
  • Taste: Mildly sweet (depending on DE)

Chemical Properties

Relevant Data or Analyses

Thermogravimetric analysis shows that maltodextrin decomposes at higher temperatures (above 200 °C), indicating its thermal stability within typical processing ranges .

Applications

Maltodextrin has diverse applications across various fields:

  1. Food Industry:
    • Used as a thickener or stabilizer in sauces and dressings.
    • Acts as a bulking agent in low-calorie foods.
    • Serves as a carrier for flavors and nutrients in powdered products.
  2. Pharmaceuticals:
    • Utilized as an excipient in drug formulations due to its ability to enhance solubility.
  3. Cosmetics:
    • Employed in cosmetic formulations for its thickening properties.
  4. Sports Nutrition:
    • Commonly found in energy drinks and supplements due to its quick digestibility and energy-providing capabilities .

Properties

CAS Number

9050-36-6

Product Name

Maltodextrin

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Synonyms

10DE; Actistar 11700; Amidex DE 10; Amycol 19; Amycol 7L; C Pharm 01980; C*Actistar 11700; C*De Light 01970; C*Dry MD 01915; C*Dry MD 01960; C*Drylight 01970; C*deLight F 01970; C*deLight MD 01970; C-Pur 01910; C-Pur 01915; C-Pur 01921; C-Sperse MD 0

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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